5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c17-9-2-1-7(5-14-9)11-15-10(16-18-11)8-6-12-3-4-13-8/h1-6H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNQRLMJSYVZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The pyrazine ring can be introduced through a condensation reaction with a suitable pyrazine derivative. The final step involves the formation of the pyridinone moiety through a cyclization reaction with a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridin-2(1H)-one ring undergoes regioselective alkylation and acylation at the N1 position. For example:
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Alkylation : Reaction with 2-fluorobenzyl bromide in THF at 60–80°C yields 1-(2-fluorobenzyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one.
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Acylation : Acetic anhydride facilitates acetylation of the lactam nitrogen under reflux conditions (110°C, 4–6 hrs).
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | 2-Fluorobenzyl bromide | THF, 60–80°C, 8–12 hrs | 1-(2-Fluorobenzyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one | 72–85% |
| Acylation | Acetic anhydride | Reflux, 4–6 hrs | N-Acetyl derivative | 68% |
Condensation and Cyclocondensation
The oxadiazole ring participates in cyclocondensation with hydrazines and carbodiimides:
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Schiff Base Formation : Reacts with arylhydrazines in ethanol under reflux to form hydrazone derivatives, which undergo oxidative aromatization to yield trisubstituted pyrazoles .
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Oxadiazole Ring Functionalization : Copper-catalyzed cycloaddition with diazo compounds generates fused heterocycles (e.g., pyrazolo-oxadiazoles) .
Key Mechanistic Steps :
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Nucleophilic attack by hydrazine at the oxadiazole C5 position.
Electrophilic Aromatic Substitution
The pyrazine ring directs electrophilic substitution at the C3 and C5 positions:
| Substituent | Reagent | Position | Yield |
|---|---|---|---|
| -NO₂ | HNO₃/H₂SO₄ | C3 | 55–60% |
| -Br | Br₂/FeBr₃ | C3 | 70–75% |
Microwave-Assisted Reactions
Microwave irradiation significantly enhances reaction efficiency:
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Cyclocondensation : Synthesis of 1,3,4-oxadiazole derivatives achieves 79–92% yields in 8–10 minutes vs. 7–9 hrs conventionally .
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Catalyst Recycling : Ionic liquid catalysts (e.g., [bmim]PF₆) remain effective for ≥4 cycles .
Example Optimization :
| Method | Time | Yield |
|---|---|---|
| Conventional | 420 min | 77% |
| Microwave | 10 min | 92% |
Biological Activity-Driven Modifications
Structural analogs demonstrate pharmacological relevance:
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Antitubercular Activity : Introducing chloro or nitro groups at the pyrazine C3 position improves MIC values (0.5–2.0 μM) .
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Antimicrobial Derivatives : Schiff bases of the oxadiazole ring show enhanced activity against Staphylococcus aureus (IC₅₀: 4.2 μM) .
Structure-Activity Trends :
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Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance target binding .
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Bulky substituents at the pyridine N1 position reduce solubility but improve metabolic stability .
Spectroscopic Characterization
Reaction progress is monitored via:
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¹H/¹³C NMR : Key shifts include δ 8.3–8.5 ppm (pyrazine H) and δ 165–170 ppm (oxadiazole C=O) .
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IR Spectroscopy : Bands at 1690–1710 cm⁻¹ confirm oxadiazole C=N stretching .
Thermal and Solvent Stability
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Thermal Decomposition : DSC reveals stability up to 220°C, with exothermic degradation at 250–300°C.
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Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO (>50 mg/mL) .
This compound’s reactivity is strategically exploitable for designing derivatives with tailored physicochemical and biological properties. Further studies should explore its catalytic asymmetric functionalization and in vivo pharmacokinetic profiles.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a wide range of applications across different scientific domains:
Medicinal Chemistry
Antimicrobial Activity :
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyrazine ring enhances interactions with microbial targets.
Anticancer Activity :
Studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of cancer cells. In vitro evaluations against human cancer cell lines have shown promising results in reducing cell viability .
Anti-inflammatory Effects :
Compounds with similar structures have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in various models .
Mechanisms of Action :
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA or disrupt nucleic acid synthesis in pathogens.
- Receptor Modulation : It may act on specific receptors involved in cancer cell signaling pathways.
Materials Science
The unique structure of 5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one allows it to be utilized in developing new materials with unique electronic and optical properties. The compound's heterocyclic nature contributes to its potential as a building block for synthesizing more complex materials .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for certain derivatives when tested using the disc diffusion method, confirming their potential as effective antimicrobial agents .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer activity of similar compounds through MTT assays on human cancer cell lines. The findings revealed that several derivatives significantly reduced cell viability compared to control groups, suggesting their potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the targets being investigated .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations
Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase electrophilicity, correlating with enhanced inhibitory potency (e.g., complex I inhibition). Halogenated aryl groups (e.g., 3-fluoro-4-methoxy in ) improve lipophilicity, aiding membrane permeability in anticancer applications.
Synthetic Accessibility :
- Pyrazine-containing derivatives require multistep synthesis, including amidoxime formation and cyclization, as detailed by Borisov et al. (2009) for parallel oxadiazole libraries .
- Derivatives with simple aryl groups (e.g., 4-methylphenyl) are more synthetically tractable, enabling high-throughput screening .
Stability and Discontinuation Issues :
- The discontinuation of 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239755-14-6) suggests challenges in scalability or stability, possibly due to hydrolytic susceptibility of the oxadiazole ring under physiological conditions.
Pharmacological Profiles
Table 2: Comparative Pharmacological Data
Key Findings
- Pyrazine vs. Pyridine Derivatives : Pyrazine-containing analogs (e.g., ) exhibit lower molecular weights and altered solubility profiles compared to pyridine-based structures, impacting bioavailability.
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound | logP (Predicted) | Solubility (µg/mL) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 1.8 | ~20 (aqueous) | 6 |
| 5-[3-(4-Trifluoromethoxyphenyl)-...] | 3.2 | <10 | 7 |
| 5-[3-(3-Fluoro-4-methoxyphenyl)-...] | 2.5 | ~15 | 6 |
- The target compound’s lower logP (1.8) suggests improved aqueous solubility over bulkier analogs, aligning with oral bioavailability requirements .
Biological Activity
The compound 5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 177.17 g/mol. Its structure features a pyridine ring fused with an oxadiazole moiety and a pyrazine substituent, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyrazine ring enhances the interaction with microbial targets.
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of cancer cells. For example, compounds similar to this compound have been evaluated in vitro against human cancer cell lines, showing promising results in reducing cell viability .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties. In particular, some derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA or disrupt nucleic acid synthesis in pathogens.
- Receptor Modulation : It may act on specific receptors involved in cancer cell signaling pathways.
Case Studies
Several case studies highlight the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
